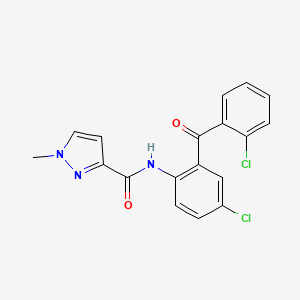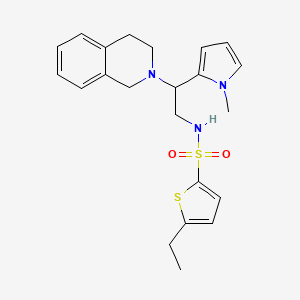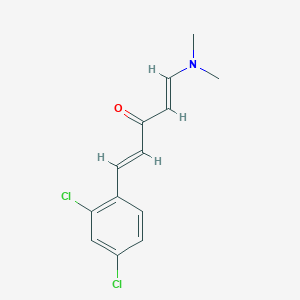
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5HClF3IN2 . It has an average mass of 308.427 Da and a monoisotopic mass of 307.882507 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 2nd position by a chlorine atom, at the 4th position by an iodine atom, and at the 5th position by a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine” are not available, it’s worth noting that trifluoromethylpyridines have been used in various chemical reactions. For instance, they have been used as intermediates in the synthesis of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
“2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine” has a density of 2.2±0.1 g/cm3, a boiling point of 309.5±42.0 °C at 760 mmHg, and a flash point of 141.0±27.9 °C . It has a molar refractivity of 45.2±0.3 cm3, and its surface tension is 41.6±3.0 dyne/cm .Scientific Research Applications
- Targeted Drug Design : The trifluoromethyl group (CF3) enhances lipophilicity and metabolic stability. Medicinal chemists can modify this compound to design novel drugs targeting specific diseases or biological pathways .
- Protein-Protein Interaction Studies : By incorporating this compound into protein ligands, scientists investigate protein-protein interactions and cellular signaling pathways .
- Immobilized-Artificial-Membrane (IAM) Chromatography : Scientists study interfacial interactions by analyzing the compound’s behavior on IAM chromatographic stationary phases. This informs drug partitioning and membrane permeability predictions .
Pharmaceutical Research and Drug Development
Chemical Biology and Bioconjugation
Materials Science and Surface Chemistry
Agrochemical Research
Future Directions
properties
IUPAC Name |
2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLLTDZRPSTSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
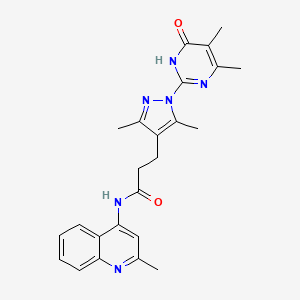

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
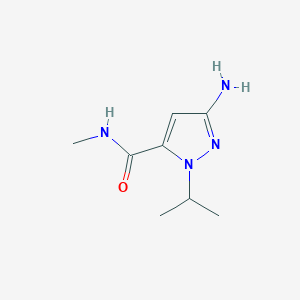

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

